![molecular formula C24H20BrFN2OS B2705904 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide CAS No. 1023519-51-8](/img/structure/B2705904.png)
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide
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Overview
Description
The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired compound. The analysis of the synthesis involves understanding these reactions, including the reagents and conditions required, and the mechanism of each reaction .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. NMR reveals the carbon-hydrogen framework of a molecule. IR spectroscopy provides information about the functional groups in a molecule. Mass spectrometry gives information about the molecular weight of the compound and its structural elements .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical rotation, and others. These properties can provide important information about the compound’s purity, stability, and suitability for intended use .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species as well as fungal strains . Notably, compounds d1, d2, and d3 exhibited promising antimicrobial effects. The thiazole nucleus in this compound likely contributes to its antibacterial and antifungal properties.
Anticancer Potential
Cancer remains a significant global health challenge, and novel therapeutic agents are urgently needed. Among the synthesized derivatives, compounds d6 and d7 demonstrated remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings suggest that N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide derivatives could serve as potential candidates for breast cancer treatment.
Molecular Docking Studies
To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these compounds could serve as lead molecules for rational drug design .
Thiazole Nucleus and Medicinal Properties
The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole derivatives often act by blocking bacterial lipid biosynthesis or through other mechanisms against bacterial species .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN2OS/c25-18-9-7-17(8-10-18)23-24(20-3-1-2-4-21(20)28-23)30-14-13-27-22(29)15-16-5-11-19(26)12-6-16/h1-12,28H,13-15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQJRLAMIZHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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